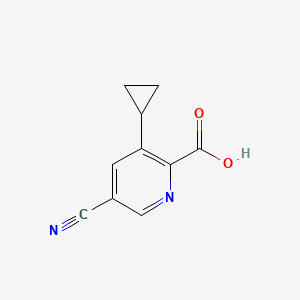
4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C6H2ClF3N3 It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 6th position, and a carbonitrile group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Types of Reactions:
Substitution Reactions: The chloro group at the 4th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The carbonitrile group can undergo addition reactions with nucleophiles, forming imine or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in appropriate solvents.
Major Products Formed:
- Substitution reactions yield various substituted pyrimidine derivatives.
- Oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively.
- Addition reactions result in the formation of imine or amine derivatives.
Applications De Recherche Scientifique
4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in pests.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to the inhibition of their activity. This inhibition can result in various biological effects, such as antimicrobial or anticancer activity. The carbonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
4-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but with the carbonitrile group at a different position.
6-Chloro-4-(trifluoromethyl)pyrimidine: Another isomer with the chloro and trifluoromethyl groups swapped.
4-Chloro-6-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents.
Uniqueness: 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and binding affinity to biological targets, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
1402551-79-4 |
|---|---|
Formule moléculaire |
C6HClF3N3 |
Poids moléculaire |
207.54 g/mol |
Nom IUPAC |
4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6HClF3N3/c7-5-3(1-11)4(6(8,9)10)12-2-13-5/h2H |
Clé InChI |
LXGQZMMZAZXVSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)Cl)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


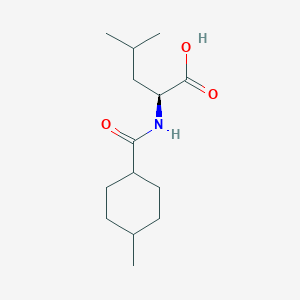
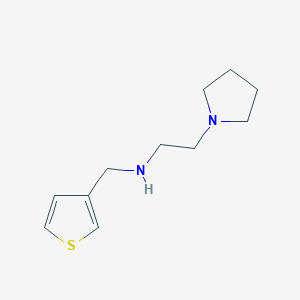
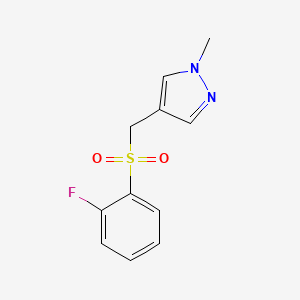
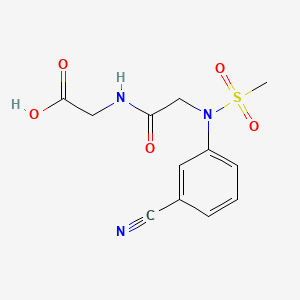
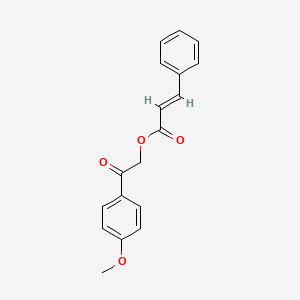

![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)
